4-(5-Bromo-2-methylbenzyl)morpholine
Description
4-(5-Bromo-2-methylbenzyl)morpholine is a substituted benzylmorpholine derivative characterized by a morpholine ring linked via a methylene (-CH₂-) group to a benzene ring bearing bromine and methyl substituents at positions 5 and 2, respectively. Its molecular formula is C₁₂H₁₅BrNO, with a molecular weight of 269.16 g/mol (calculated).
Properties
IUPAC Name |
4-[(5-bromo-2-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-2-3-12(13)8-11(10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWVEKSVJHDXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-methylbenzyl)morpholine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-2-methylbenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the brominated benzyl group or the morpholine ring, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include reduced benzyl derivatives and morpholine ring-reduced compounds.
Scientific Research Applications
4-(5-Bromo-2-methylbenzyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methylbenzyl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Key Observations:
- Electron Effects: Nitro (NO₂) and halogens (Br, Cl, F) are electron-withdrawing, reducing electron density on the benzene ring, whereas methyl (CH₃) and methoxy (OCH₃) groups are electron-donating .
- Solubility : Chlorinated analogs (e.g., 4-(2-chlorobenzyl)morpholine) exhibit high aqueous solubility (~180 μM), critical for bioavailability . Brominated derivatives may have lower solubility due to increased hydrophobicity.
- Molecular Weight : Bromine significantly increases molecular weight (e.g., 274.13 g/mol for 4-(5-Bromo-2-fluorobenzyl)morpholine vs. 207.24 g/mol for 4-(4-fluorobenzyl)morpholine) .
Biological Activity
4-(5-Bromo-2-methylbenzyl)morpholine is an organic compound with the molecular formula C12H16BrNO, classified as a derivative of morpholine. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.
The synthesis of this compound typically involves the reaction of 5-bromo-2-methylbenzyl chloride with morpholine in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can modify its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit or activate various enzymes or receptors, thereby affecting cellular pathways. For instance, its antimicrobial properties may arise from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated potent inhibition comparable to standard antibiotics. The exact mechanism involves interference with bacterial metabolic processes and cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. In vitro studies revealed that it could induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10.5 | Doxorubicin (IC50: 8.0) |
| HepG2 | 12.3 | Cisplatin (IC50: 9.0) |
Table 1: Anticancer activity of this compound compared to reference compounds.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. The compound was found to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics.
- Evaluation Against Cancer Cell Lines : Another study focused on the anticancer potential of this compound against various human cancer cell lines. It was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, indicating its potential as a therapeutic agent .
Comparative Analysis
When compared to similar compounds such as 4-(2-Bromo-5-methylbenzyl)morpholine and 4-(5-Bromo-2-chlorobenzyl)morpholine, the unique structure of this compound contributes to its distinct pharmacological profile. The presence of the methyl group on the benzyl ring appears to enhance its reactivity and biological efficacy, making it a candidate for further exploration in drug development.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-(2-Bromo-5-methylbenzyl)morpholine | Moderate | Low |
| 4-(5-Bromo-2-chlorobenzyl)morpholine | Low | High |
Table 2: Comparative biological activities of morpholine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
